
3-Chloro-2-methylbenzaldehyde
Overview
Description
3-Chloro-2-methylbenzaldehyde (CAS: 874-27-1) is an aromatic aldehyde with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It is primarily used in research settings, with a purity exceeding 98%, and is supplied as a solution in solvents such as DMSO or ethanol for experimental convenience . Key handling guidelines include storage at -80°C (6-month stability) or -20°C (1-month stability), with solubility enhancement achievable via heating (37°C) and sonication . The compound’s structure features a chlorine atom at the 3-position and a methyl group at the 2-position of the benzaldehyde ring, influencing its electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-chloro-2-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-Chloro-2-methylbenzoic acid.
Reduction: 3-Chloro-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The pathways involved typically include the formation of intermediate compounds that undergo further reactions to yield the final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes critical structural and physicochemical differences between 3-Chloro-2-methylbenzaldehyde and analogous compounds:
Biological Activity
3-Chloro-2-methylbenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention due to its diverse biological activities. This compound is characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of the benzene ring. Its unique structure allows it to interact with various biological targets, leading to potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C8H7ClO
- Molecular Weight : 154.59 g/mol
- Structural Features : The presence of the chloro and aldehyde groups significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It may disrupt bacterial cell membranes or inhibit essential enzymes, thereby exerting its effects on microbial survival. A study highlighted its potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity can be attributed to its ability to scavenge free radicals, thus protecting cells from damage.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic effects against certain cancer cell lines. These findings suggest its potential as a lead compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : It can compromise the integrity of bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help in reducing oxidative stress by neutralizing ROS.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
Cytotoxicity Assessment
In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that concentrations above 100 µM led to substantial cell death, suggesting a dose-dependent response. Mechanistic studies revealed that apoptosis was induced through caspase activation pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde | Hydroxyl groups at positions 4 and 6 | Antimicrobial and antioxidant activities |
4-Hydroxy-3-methoxybenzaldehyde | Methoxy group instead of chlorine | Used in fragrances; lower antimicrobial activity |
2-Hydroxy-5-chlorobenzaldehyde | Hydroxyl at position 2; chlorine at 5 | Exhibits different reactivity patterns |
Properties
IUPAC Name |
3-chloro-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDHVKYUOKHNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523728 | |
Record name | 3-Chloro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40523728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-27-1 | |
Record name | 3-Chloro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40523728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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